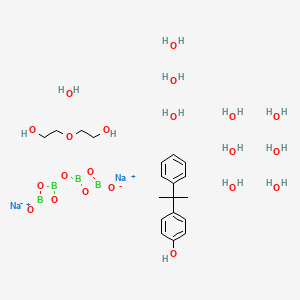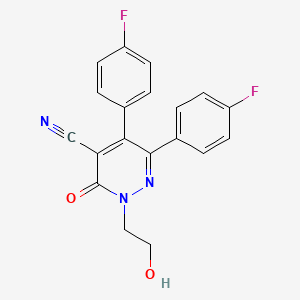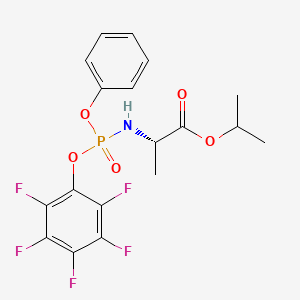![molecular formula C₉H₁₀F₃NO₂ B1142369 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol CAS No. 852392-18-8](/img/structure/B1142369.png)
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its relevance in various chemical syntheses and potential applications in pharmaceuticals. It is characterized by the presence of an amino group, a trifluoromethoxy phenyl group, and an ethanol moiety in its structure.
Synthesis Analysis
The synthesis of related compounds involves various strategies including enantioselective synthesis and biocatalytic reductions. For instance, an efficient synthetic process for (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a compound with structural similarities, was developed using asymmetric reduction catalyzed by Leifsonia xyli CCTCC M 2010241 cells, highlighting the potential for microbial assistance in the synthesis of complex fluorinated compounds (Ouyang et al., 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, can be elucidated using techniques like IR, 1H-NMR, and X-ray diffraction. These compounds often exhibit interesting hydrogen bonding patterns that contribute to their stability and reactivity (Percino et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds often undergo unique chemical reactions due to the electronegativity of fluorine. For example, bis(2-methoxyethyl)aminosulfur trifluoride has been reported as an effective reagent for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, indicating the potential for fluorination reactions involving compounds like 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol (Lal et al., 1999).
科学的研究の応用
Biocatalytic Applications
A study identified a catalyst derived from Burkholderia cenocepacia for the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone, highlighting the potential of this compound as a key chiral intermediate in pharmaceutical applications (Yu et al., 2018). This discovery underscores the role of such compounds in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced nausea and vomiting.
Synthetic Chemistry and Antibacterial Activity
Another study explored the synthesis of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, demonstrating their regioselective manner and potential antibacterial properties (Kumar et al., 2005). This research points to the applications of trifluoromethylated compounds in developing new antibacterial agents.
Material Science and Nonlinear Optical (NLO) Applications
Research into the development of electro-optical active polyurethanes incorporated derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for NLO performance, indicating the utility of such compounds in creating materials with specific optical properties (Jecs et al., 2009). This work demonstrates the potential of amino alcohols in the field of optical materials, especially for applications requiring controlled light manipulation.
Environmental and Green Chemistry
A study on the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives highlighted an environmentally friendly method that adheres to green chemistry principles. This research emphasizes the importance of developing sustainable synthetic methods that minimize the environmental impact (Patravale et al., 2014).
Controlled Release and Bioactive Delivery
The development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives, such as 2-phenyl ethanol, showcases the application of these compounds in food preservation and antimicrobial packaging (Zarandona et al., 2020). This research demonstrates the utility of amino alcohols in creating functional materials for extended release and protection of volatile bioactive compounds.
特性
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZPXKBMIKDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

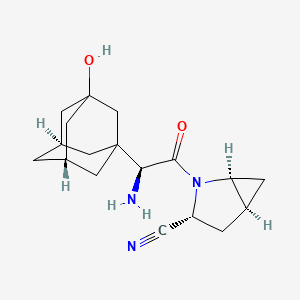
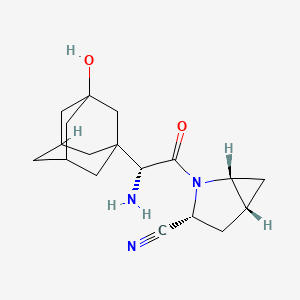
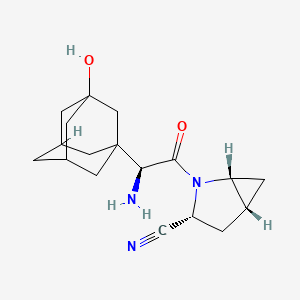
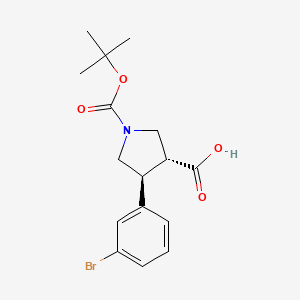
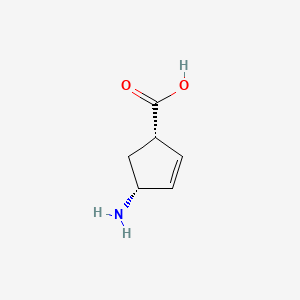
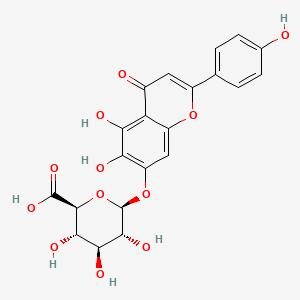
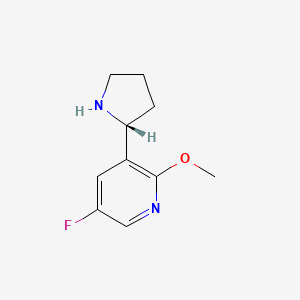
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

